molecular formula C13H14N4 B6642137 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile

1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile

Cat. No.: B6642137
M. Wt: 226.28 g/mol
InChI Key: CCQCHFZCWFTCQZ-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]heptanylmethyl)imidazole-4,5-dicarbonitrile is a complex organic compound characterized by its bicyclic structure and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile typically involves multiple steps, starting with the formation of the bicyclic heptane structure followed by the introduction of the imidazole ring and subsequent cyano groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of cyano groups to primary amines.

  • Substitution: Replacement of hydrogen atoms or other substituents on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions often involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be facilitated by halogenating agents or nucleophiles.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction typically results in the formation of primary amines.

  • Substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the manufacture of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyano groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile can be compared to other similar compounds, such as:

  • Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.

  • Imidazole derivatives: Similar compounds with variations in the imidazole ring or attached substituents.

  • Cyano-containing compounds: Other molecules with cyano groups that exhibit different reactivity and applications.

The uniqueness of this compound lies in its combination of the bicyclic heptane structure, the imidazole ring, and the cyano groups, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-5-12-13(6-15)17(8-16-12)7-11-4-9-1-2-10(11)3-9/h8-11H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQCHFZCWFTCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CN3C=NC(=C3C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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